molecular formula C10H11BrO2 B2594278 Methyl 3-(1-bromoethyl)benzoate CAS No. 50603-99-1

Methyl 3-(1-bromoethyl)benzoate

Cat. No.: B2594278
CAS No.: 50603-99-1
M. Wt: 243.1
InChI Key: BCYFMMWUMUICEQ-UHFFFAOYSA-N
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Description

Methyl 3-(1-bromoethyl)benzoate: is an organic compound with the molecular formula C₁₀H₁₁O₂Br and a molecular weight of 243.10 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is substituted with a 1-bromoethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(1-bromoethyl)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 3-ethylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1-bromoethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include methyl 3-(azidoethyl)benzoate, methyl 3-(thiocyanatoethyl)benzoate, and methyl 3-(methoxyethyl)benzoate.

    Oxidation Reactions: Products include 3-(1-bromoethyl)benzoic acid and 3-(1-bromoethyl)benzaldehyde.

    Reduction Reactions: The major product is methyl 3-ethylbenzoate.

Scientific Research Applications

Methyl 3-(1-bromoethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(1-bromoethyl)benzoate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is utilized in various synthetic transformations to introduce different functional groups into the benzene ring .

Comparison with Similar Compounds

    Methyl 3-(bromomethyl)benzoate: This compound has a similar structure but with a bromomethyl group instead of a 1-bromoethyl group.

    Methyl 4-(bromomethyl)benzoate: This compound has the bromomethyl group at the fourth position of the benzene ring.

    Methyl 3-(chloromethyl)benzoate: This compound has a chloromethyl group instead of a bromomethyl group.

Uniqueness: Methyl 3-(1-bromoethyl)benzoate is unique due to the presence of the 1-bromoethyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the 1-bromoethyl group is required .

Properties

IUPAC Name

methyl 3-(1-bromoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYFMMWUMUICEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5 g (27.75 mmol) of methyl 3-(1-hydroxyethyl)benzenecarboxylate (Example 60A) were initially charged in 100 ml of toluene. At 0° C., 0.98 g (36.07 mmol) of phosphorus tribromide were added dropwise, and the mixture was stirred at RT for 45 min. The reaction solution was poured onto ice-water and extracted three times with ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered and evaporated. The residue was purified by column chromatography on silica gel 60 (mobile phase:cyclohexane:ethyl acetate 50:1→40:1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two

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